molecular formula C11H9NO3 B114293 (S)-(+)-N-(2,3-Epoxypropyl)phthalimide CAS No. 161596-47-0

(S)-(+)-N-(2,3-Epoxypropyl)phthalimide

Cat. No. B114293
M. Wt: 203.19 g/mol
InChI Key: DUILGEYLVHGSEE-ZETCQYMHSA-N
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Description

“(S)-(+)-N-(2,3-Epoxypropyl)phthalimide” is a specialty product used for proteomics research . It is also known as “(S)-N-Glycidylphthalimide” and has a molecular formula of C11H9NO3 .


Synthesis Analysis

The synthesis of “(S)-(+)-N-(2,3-Epoxypropyl)phthalimide” involves a condensation reaction between phthalimide sodium salt and chloropropene. The produced 3-(phthaloyl) propylene undergoes an oxidation reaction with aryl peroxy acid to obtain N-(2,3-epoxypropyl) phthalimide . The molar ratio of phthalimide sodium salt to chloropropene to aryl peroxy acid is 1/(1.0-1.1)/(1.1-1.3). The reaction uses acetonitrile, dichloromethane, and trichloromethane as solvents .


Molecular Structure Analysis

The empirical formula of “(S)-(+)-N-(2,3-Epoxypropyl)phthalimide” is C11H9NO3, and its molecular weight is 203.19 . The SMILES string representation of the molecule is O=C1N(C[C@H]2CO2)C(=O)c3ccccc13 .


Physical And Chemical Properties Analysis

“(S)-(+)-N-(2,3-Epoxypropyl)phthalimide” appears as a white solid . It should be stored at 0-8 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ring-Opening Reactions : A study by Halimehjani et al. (2014) discusses the regioselective ring-opening of N-(2,3-epoxypropyl)phthalimide with in situ prepared dithiocarbamic acid in water. This method is simple and yields excellent products, indicating its usefulness in synthesizing a new family of α-phthalimido-α′-dithiocarbamato propan-2-ols (Halimehjani, Hooshmand, & Shamiri, 2014).

  • Access to α-Phthalimido-α′-Substituted Propan-2-ones : Pace and Holzer (2012) demonstrated the regioselective ring opening of N-(2,3-epoxypropyl)phthalimide with various nucleophiles, resulting in a general protocol for preparing differently functionalized α-phthalimido-α′-substituted propan-2-ones (Pace & Holzer, 2012).

Applications in Organic Synthesis and Material Science

  • Microwave Catalyzed Reactions : Rohrbaugh et al. (2001) explored the microwave catalyzed reaction of N-(2,3-epoxypropyl)phthalimide with H-dimethylphosphonate. This method resulted in various compounds, demonstrating the potential of N-(2,3-epoxypropyl)phthalimide in synthesizing diverse chemical entities (Rohrbaugh, Munavalli, Wagner, Longo, & Durst, 2001).

  • Polyimide Synthesis : Im and Jung (2000) reported the synthesis of polyimides derived from N-[4-(4-aminophenyloxy)phenyl]-4-aminophthalimide. These high molecular weight polyimides exhibited enhanced thermal stability and glass transition temperatures, highlighting the role of phthalimide derivatives in advanced material synthesis (Im & Jung, 2000).

Pharmaceutical and Medicinal Applications

  • Anti-inflammatory and Therapeutic Potential : Sharma et al. (2010) discussed the wide range of applications of phthalimide analogues in medicinal chemistry, including anti-inflammatory and analgesic activities. The review highlights the role of these compounds in treating auto-immune disorders and other diseases (Sharma, Kumar, Kumar, & Singh, 2010).

  • Photocatalytic Cross-Couplings : Zhu and Fu (2021) described the visible light photoredox organic reactions of N-(acyloxy)phthalimide derivatives. These reactions are important for the synthesis of biologically active agents, demonstrating the utility of phthalimide derivatives in drug discovery (Zhu & Fu, 2021).

Safety And Hazards

“(S)-(+)-N-(2,3-Epoxypropyl)phthalimide” may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray. Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

properties

IUPAC Name

2-[[(2S)-oxiran-2-yl]methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-10-8-3-1-2-4-9(8)11(14)12(10)5-7-6-15-7/h1-4,7H,5-6H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUILGEYLVHGSEE-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352110
Record name 2-{[(2S)-Oxiran-2-yl]methyl}-1H-isoindole-1,3(2H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-N-(2,3-Epoxypropyl)phthalimide

CAS RN

161596-47-0
Record name 2-[(2S)-2-Oxiranylmethyl]-1H-isoindole-1,3(2H)-dione
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URL https://commonchemistry.cas.org/detail?cas_rn=161596-47-0
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Record name Glycidyl phthalimide, (S)-
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Record name 2-{[(2S)-Oxiran-2-yl]methyl}-1H-isoindole-1,3(2H)-dione
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Record name N-((2S)-Oxiran-2-ylmethyl)-1H-isoindol-1,3(2H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.438
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Record name 1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-oxiranylmethyl]
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.234
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Glycidyl Phthalimide, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GA7C6L4S5
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Synthesis routes and methods

Procedure details

Step1: To a suspension of potassium phthalimide (5.0 g, 27 mmol) in DMF (75 ml) was added epibromohydrin (2.5 ml, 29 mmol), and the mixture was stirred at 120° C. for 3 h. After adding water, the mixture was extracted with (hexane/ethyl acetate=3/1), washed with brine, dried over magnesium sulfate, and then filtered. Concentrating under vacuum gave N-(2,3-epoxypropyl)phthalimide (2.81 g, 51%) which was used in the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Yao, K Li, Y Song, Z He, Z Liu, L Zhao… - Future Medicinal …, 2019 - Future Science
Aim: To synthesize the new bioactive metabolites of mosapride (R)-N-[2-hydroxy-3-(4-fluorobenzyl)amino]-propyl-5-chlorine-4-amino-2-ethoxyben-zamide (R-isomer) and (S)-N-[2-…
Number of citations: 1 www.future-science.com
U Trstenjak, J Ilaš, D Kikelj - MedChemComm, 2014 - pubs.rsc.org
Replacement of the P4 morpholin-3-one moiety in a selective factor Xa inhibitor rivaroxaban by 2-ethoxycarbonylpiperidine resulted in a dual factor Xa/thrombin inhibitor 24, possessing …
Number of citations: 10 pubs.rsc.org
U Trstenjak, J Ilaš, D Kikelj - European Journal of Medicinal Chemistry, 2013 - Elsevier
Dual antithrombotic agents acting as anticoagulants and aggregation inhibitors could have substantial advantages over currently prescribed combinations of antithrombotic drugs. …
Number of citations: 32 www.sciencedirect.com
MC Wilkinson, R Bell, R Landon, PO Nikiforov… - Synlett, 2006 - thieme-connect.com
Thieme E-Journals - Synlett / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNLETT Full-text search Full-text search Author …
Number of citations: 1 www.thieme-connect.com

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